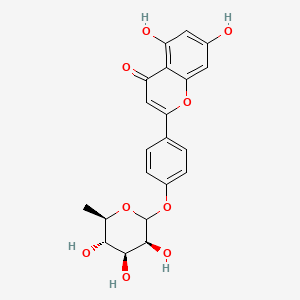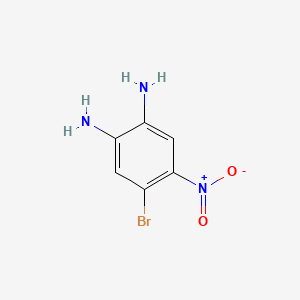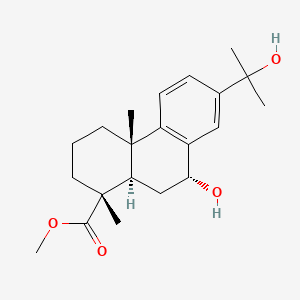
Methyl 7,15-dihydroxydehydroabietate
Descripción general
Descripción
Methyl 7,15-dihydroxydehydroabietate is a natural product found in Pinus yunnanensis . It has a molecular formula of C21H30O4 and a molecular weight of 346.5 g/mol .
Molecular Structure Analysis
The IUPAC name of Methyl 7,15-dihydroxydehydroabietate is methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate . The compound has a complex structure with multiple rings and functional groups. The presence of two hydroxyl groups (-OH) indicates that it can form hydrogen bonds .Physical And Chemical Properties Analysis
Methyl 7,15-dihydroxydehydroabietate has a molecular weight of 346.5 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds . The exact mass of the compound is 346.21440943 g/mol .Aplicaciones Científicas De Investigación
Analysis in Art Conservation
Methyl 7,15-dihydroxydehydroabietate, along with other diterpenoid acids, was identified in an aged varnish sample from "The Girl with the Pearl Earring" by Vermeer. This discovery contributes to the understanding of the chemical changes in varnishes over time, which is crucial for art conservation and restoration practices (Pastorova, Berg, Boon, & Verhoeven, 1997).
Role in Allergy and Dermatology
Research on Portuguese colophony, a type of gum rosin, isolated 7-oxodehydroabietic acid and 15-hydroxydehydroabietic acid (related to Methyl 7,15-dihydroxydehydroabietate) as contact allergens. This finding is significant for understanding allergic reactions to certain plant-based substances and has implications for dermatology (Karlberg, Boman, Hacksell, Jacobsson, & Nilsson, 1988).
Potential in Cancer Research
A study on gastric cancer revealed that 15-hydroxyprostaglandin dehydrogenase is down-regulated in the disease. Given that methyl 7,15-dihydroxydehydroabietate involves the 15-hydroxy group, understanding this enzyme's behavior could provide insights into novel cancer treatments or diagnostics (Thiel et al., 2009).
Antimicrobial Properties
Methyl 7,15-dihydroxydehydroabietate, as part of the resin acid family, shows antimicrobial activities against several microorganisms, including bacteria and fungi. This research is crucial for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Savluchinske-Feio, Curto, Gigante, & Roseiro, 2006).
Propiedades
IUPAC Name |
methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-DEPWHIHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100192 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7,15-dihydroxydehydroabietate | |
CAS RN |
155205-65-5 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



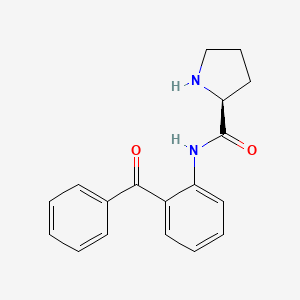
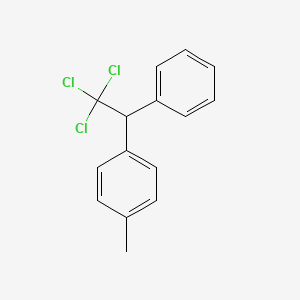


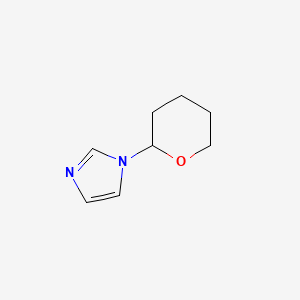
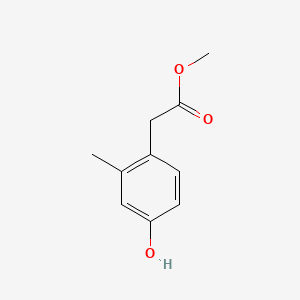
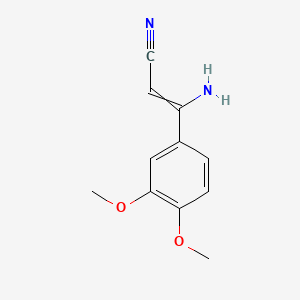
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

